![molecular formula C9H12BrNO2S B1421234 3-Bromo-N,N,5-trimethylbenzenesulfonamide CAS No. 1020252-92-9](/img/structure/B1421234.png)
3-Bromo-N,N,5-trimethylbenzenesulfonamide
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-Bromo-N,N,5-trimethylbenzenesulfonamide is C9H12BrNO2S . The molecular weight is 278.17 g/mol . The InChI Key is SHWGLGYUOLHVGA-UHFFFAOYSA-N.Physical And Chemical Properties Analysis
The boiling point of 3-Bromo-N,N,5-trimethylbenzenesulfonamide is predicted to be 363.3±52.0 °C . The predicted density is 1.484±0.06 g/cm3 . The storage temperature is 2-8°C .Scientific Research Applications
1. Photodynamic Therapy Applications
A significant application of compounds related to 3-Bromo-N,N,5-trimethylbenzenesulfonamide is in photodynamic therapy, particularly for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation, making them potential Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
2. Analytical Applications in Gas-Liquid Chromatography
The compounds associated with 3-Bromo-N,N,5-trimethylbenzenesulfonamide can be used in gas-liquid chromatography. Vandenheuvel and Gruber (1975) found that dimethylformamide dialkylacetals react with primary sulfonamides to form N-dimethylaminomethylene derivatives with excellent gas-liquid chromatographic properties. This methodology was applied for the chromatographic determination of 3-bromo-5-cyanobenzenesulfonamide in ovine blood (Vandenheuvel & Gruber, 1975).
3. Oxidizing Titrant in Analytical Chemistry
Gowda et al. (1983) explored the use of sodium N-bromo-p-nitrobenzenesulfonamide, a compound related to 3-Bromo-N,N,5-trimethylbenzenesulfonamide, as an oxidizing titrant in various titrations. This compound showed promise as a titrant for ascorbic acid, glutathione, thioglycolic acid, methionine, sulfite, and arsenite, with simple and rapid procedures and minimal errors (Gowda et al., 1983).
4. Development of Antifungal Agents
Research by Trifonov et al. (2020) demonstrated the potential of polyfunctional arenesulfonamides, closely related to 3-Bromo-N,N,5-trimethylbenzenesulfonamide, as fungicides. Specifically, they developed compounds with significant cytotoxic activity against Malassezia furfur, a fungus responsible for skin diseases like seborrheic dermatitis (Trifonov et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-bromo-N,N,5-trimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-7-4-8(10)6-9(5-7)14(12,13)11(2)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWGLGYUOLHVGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)S(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674351 | |
Record name | 3-Bromo-N,N,5-trimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N,N,5-trimethylbenzenesulfonamide | |
CAS RN |
1020252-92-9 | |
Record name | 3-Bromo-N,N,5-trimethylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N,N,5-trimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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